3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of chloro, dichlorophenyl, and phenylethylamino groups attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a suitable diketone and an amine.
Introduction of the Chloro and Dichlorophenyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro and dichlorophenyl groups.
Attachment of the Phenylethylamino Group: This step involves the nucleophilic substitution reaction where the phenylethylamine reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and phenylethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methylamino)pyrrole-2,5-dione
- 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-ethylamino)pyrrole-2,5-dione
- 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-propylamino)pyrrole-2,5-dione
Uniqueness
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione is unique due to the presence of the phenylethylamino group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
3-chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2/c19-12-7-4-8-13(14(12)20)23-17(24)15(21)16(18(23)25)22-10-9-11-5-2-1-3-6-11/h1-8,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHUGFTQJQTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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